molecular formula C11H16O2S B1595216 2,5-Dimethyl-3-thioisovalerylfuran CAS No. 55764-28-8

2,5-Dimethyl-3-thioisovalerylfuran

Cat. No.: B1595216
CAS No.: 55764-28-8
M. Wt: 212.31 g/mol
InChI Key: XFNLWIPNTYNNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2, 5-Dimethyl-3-furanyl 3-methylbutanethioate, also known as 2, 5-dimethyl-3-(thioisovaleryl)furan or 3-(isovalerylthio)-2, 5-dimethylfuran, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. S-2, 5-Dimethyl-3-furanyl 3-methylbutanethioate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, S-2, 5-dimethyl-3-furanyl 3-methylbutanethioate is primarily located in the membrane (predicted from logP). S-2, 5-Dimethyl-3-furanyl 3-methylbutanethioate has a roasted taste.

Properties

CAS No.

55764-28-8

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

S-(2,5-dimethylfuran-3-yl) 3-methylbutanethioate

InChI

InChI=1S/C11H16O2S/c1-7(2)5-11(12)14-10-6-8(3)13-9(10)4/h6-7H,5H2,1-4H3

InChI Key

XFNLWIPNTYNNJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)SC(=O)CC(C)C

Canonical SMILES

CC1=CC(=C(O1)C)SC(=O)CC(C)C

density

d204 1.03
1.025-1.034

Key on ui other cas no.

55764-28-8

physical_description

Clear liquid;  roast aroma

Pictograms

Irritant

solubility

Insoluble in water;  slighty soluble in fat
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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